

# A Comparative Analysis of Lisdexamfetamine and Atomoxetine in Laboratory School Settings

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## Compound of Interest

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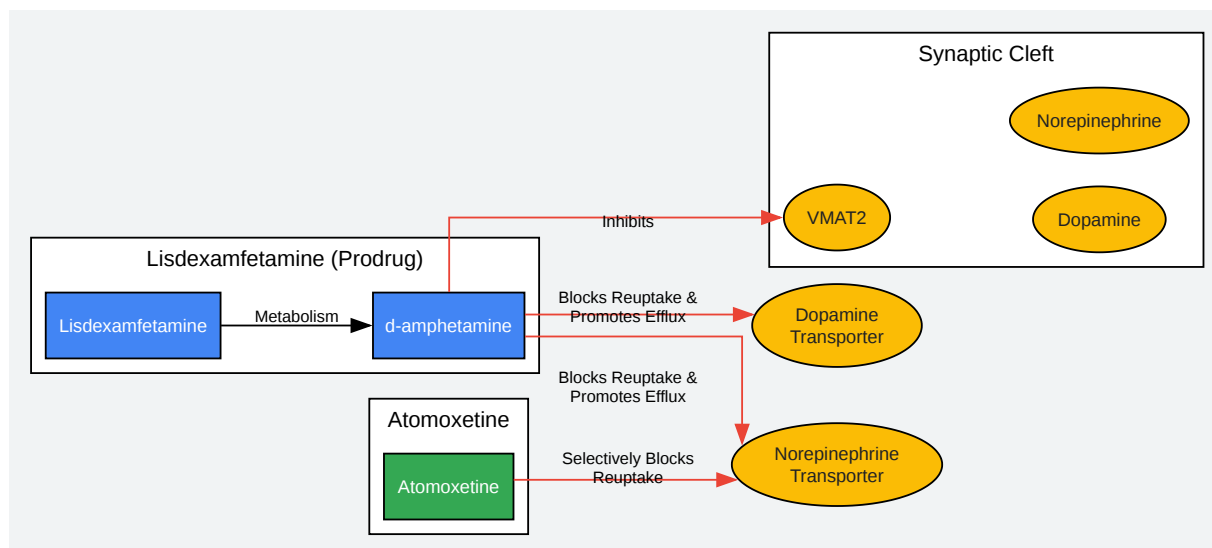
This guide provides an objective comparison of the performance of **lisdexamfetamine** and atomoxetine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents, with a focus on data from laboratory school and clinical trial settings.

## Overview and Mechanism of Action

**Lisdexamfetamine** dimesylate (LDX) is a long-acting prodrug of d-amphetamine, a central nervous system stimulant.[1][2] Atomoxetine (ATX) is a selective norepinephrine reuptake inhibitor and is a non-stimulant medication.[3][4] While both medications aim to improve core ADHD symptoms, their distinct pharmacological profiles lead to differences in their clinical effects.

## Signaling Pathways

The therapeutic effects of **lisdexamfetamine** and atomoxetine are mediated by their interaction with neurotransmitter systems in the brain, primarily dopamine and norepinephrine.



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**Figure 1:** Simplified signaling pathways of **lisdexamfetamine** and atomoxetine.

## Efficacy in Clinical and Laboratory School Settings

Direct head-to-head trials and laboratory school studies provide valuable data on the comparative efficacy of **lisdexamfetamine** and atomoxetine.

## Head-to-Head Clinical Trial Data

A randomized, double-blind, phase IIIb study compared **lisdexamfetamine** and atomoxetine in children and adolescents (ages 6-17) with ADHD who had an inadequate response to methylphenidate.<sup>[5][6][7][8]</sup>

Table 1: ADHD-RS-IV Total Score Changes from Baseline

Treatment Group	Baseline Mean Score (SD)	Week 9 Mean Score (SD)	Mean Change from Baseline (SD)	Effect Size (vs. other group)
Lisdexamfetamine	42.6 (7.62)	16.3 (11.16)	-26.3 (11.94)	0.56
Atomoxetine	41.9 (8.40)	22.5 (13.21)	-19.4 (12.82)	

SD: Standard Deviation. Data from a 9-week, head-to-head, randomized, double-blind study.[\[5\]](#)

Table 2: Clinical Response Rates

Treatment Group	Median Time to First Clinical Response (95% CI)	Responder Rate at Week 9 (95% CI)
Lisdexamfetamine	12.0 days (8.0–16.0)	81.7% (75.0–88.5)
Atomoxetine	21.0 days (15.0–23.0)	63.6% (55.4–71.8)

CI: Confidence Interval.[\[5\]](#)[\[6\]](#)

**Lisdexamfetamine** demonstrated a significantly faster onset of action and a higher overall response rate compared to atomoxetine in this patient population.[\[5\]](#)[\[6\]](#)

## Laboratory School Study Data

Laboratory school studies provide a controlled environment to assess the effects of medication on academic performance and classroom behavior.

Table 3: SKAMP-Department Score Changes in a Laboratory School Setting

Study Drug	N	Baseline Score	Change from Baseline	p-value (vs. comparator)
Mixed Amphetamine Salts XR	102	-	-0.56	< .0001
Atomoxetine	101	-	-0.13	

SKAMP: Swanson, Kotkin, Agler, M-Flynn, and Pelham rating scale. A lower score indicates improvement. Data from a study comparing mixed amphetamine salts extended-release (MAS XR) to atomoxetine.[9]

In a separate study, **lisdexamfetamine** showed significant improvements in SKAMP deportment and attention scores compared to placebo at all post-dose time points from 1.5 to 13 hours.[10][11]

## Functional Impairment

A secondary analysis of the head-to-head trial assessed the impact of both medications on functional impairment using the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P).[12][13]

Table 4: Change in WFIRS-P Total and Domain Scores from Baseline to Endpoint

WFIRS-P Domain	Lisdexamfetamine (LS Mean Change)	Atomoxetine (LS Mean Change)	Difference (LDX vs. ATX)	p-value
Total Score	-0.35	-0.27	-0.08	< 0.05
Family	-0.38	-0.33	-0.05	> 0.05
Learning and School	-0.62	-0.43	-0.19	< 0.05
Life Skills	-0.27	-0.21	-0.06	> 0.05
Child's Self-Concept	-0.25	-0.22	-0.03	> 0.05
Social Activities	-0.31	-0.19	-0.12	< 0.05
Risky Activities	-0.08	-0.08	0.00	> 0.05

LS Mean: Least-Squares Mean. A negative change indicates improvement. Statistically significant differences are highlighted in bold.[\[12\]](#)[\[13\]](#)

Both treatments led to improvements in functional impairment, but **lisdexamfetamine** showed a statistically significant greater improvement in the "Learning and School" and "Social Activities" domains, as well as in the total score.[\[12\]](#)[\[13\]](#)

## Safety and Tolerability

Table 5: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Lisdexamfetamine	Atomoxetine
Decreased Appetite	Reported in 71.9% of patients (in a head-to-head trial)	Reported in 70.9% of patients (in a head-to-head trial)
Insomnia	Common stimulant side effect	Less common than with stimulants
Headache	Common	Common
Upper Abdominal Pain	Common	Common
Nausea	Less common	More common
Dry Mouth	Less common	More common
Irritability	Common	Less common

Data compiled from multiple studies.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

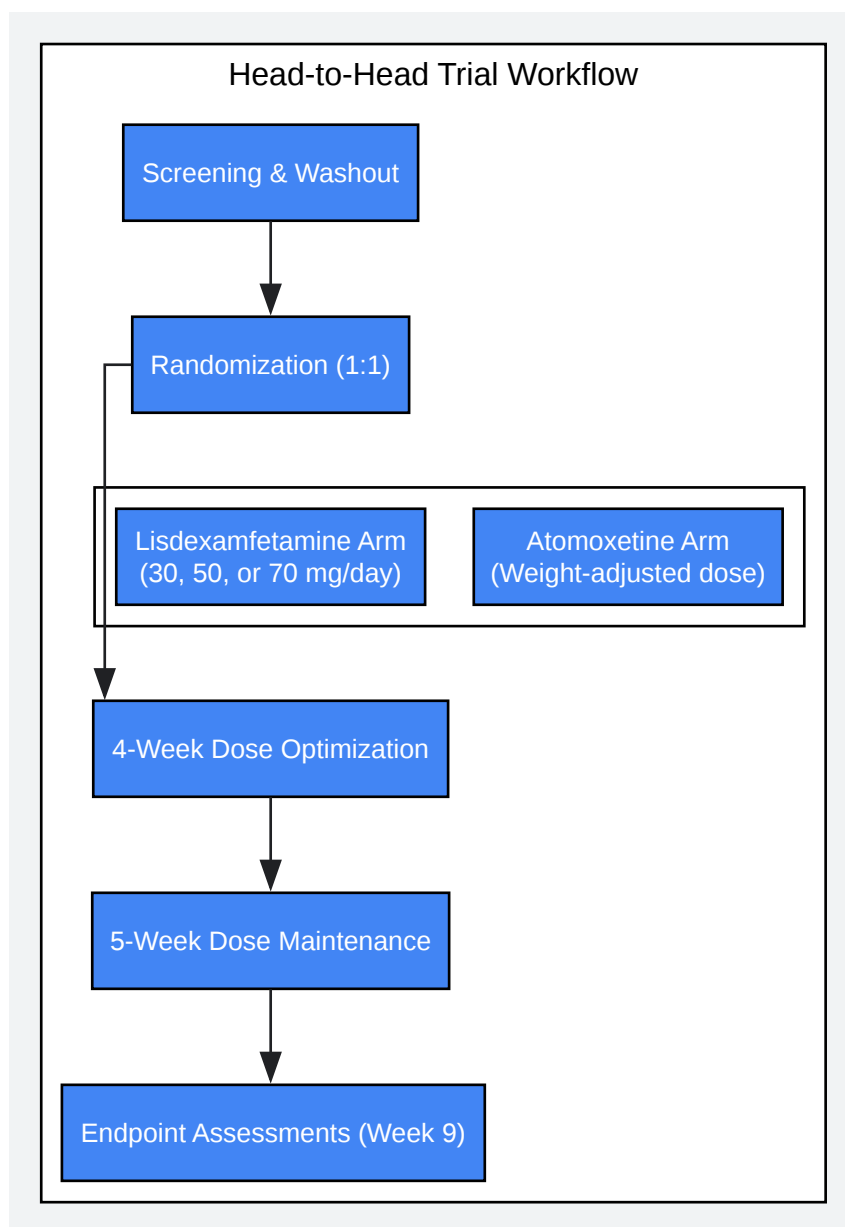
Table 6: Effects on Vital Signs (Mean Change from Baseline)

Vital Sign	Lisdexamfetamine	Atomoxetine
Systolic Blood Pressure	+0.7 mmHg	+0.6 mmHg
Diastolic Blood Pressure	+0.1 mmHg	+1.3 mmHg
Pulse Rate	+3.6 bpm	+3.7 bpm
Weight	-1.30 kg	-0.15 kg

Data from a 9-week, head-to-head trial.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### Head-to-Head Clinical Trial (LDX vs. ATX)



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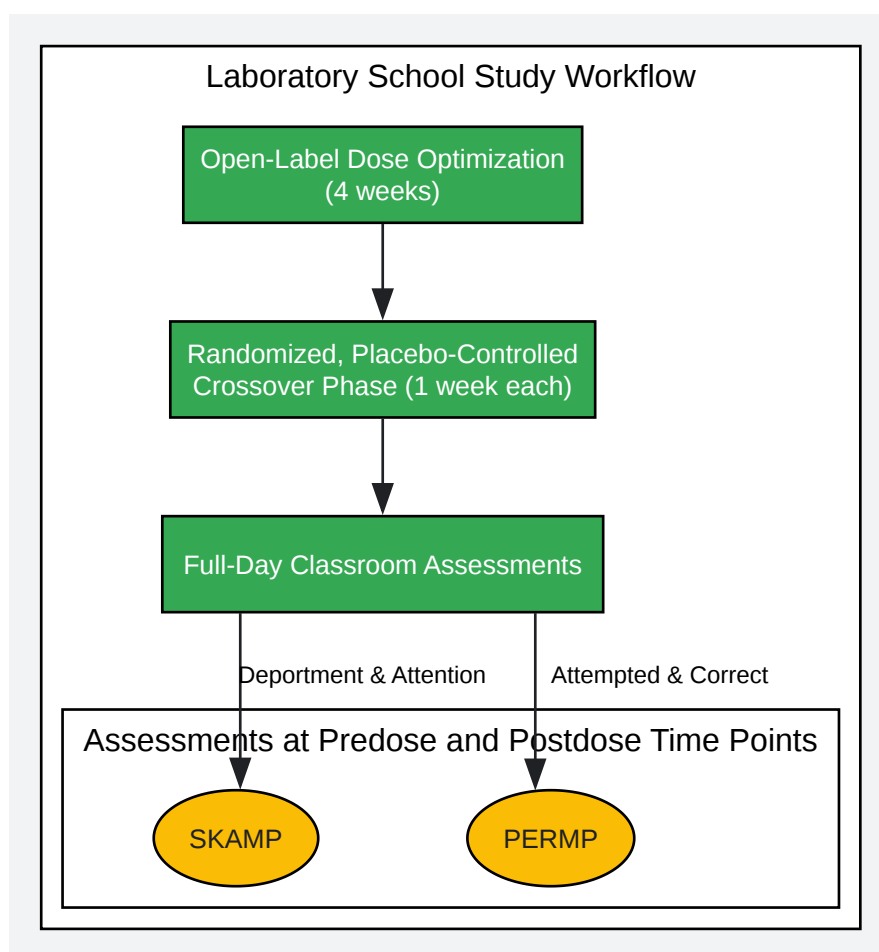
**Figure 2:** Workflow for the head-to-head clinical trial of **lisdexamfetamine** vs. atomoxetine.

- Study Design: A 9-week, randomized, double-blind, parallel-group, multicenter study.[5][8]
- Participants: Children and adolescents aged 6-17 years with a diagnosis of ADHD and an inadequate response to methylphenidate.[5][13]
- Intervention: Participants were randomized to receive either **lisdexamfetamine** (30, 50, or 70 mg/day) or atomoxetine (weight-adjusted doses up to 100 mg/day).[8] The study included

a 4-week dose optimization phase followed by a 5-week dose maintenance phase.[8]

- Primary Outcome Measures: The primary efficacy measure was the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score.[5]
- Secondary Outcome Measures: Included the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P) and safety assessments.[12]

## Laboratory School Study (Lisdexamfetamine)



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**Figure 3:** Workflow for a typical laboratory school study of **lisdexamfetamine**.

- Study Design: A multicenter, open-label, dose-optimization phase followed by a randomized, placebo-controlled, 2-way crossover phase.[10]
- Participants: Children aged 6-12 years with a diagnosis of ADHD.[10]



- Intervention: **Lisdexamfetamine** (30, 50, or 70 mg/day) versus placebo.[10]
- Outcome Measures:
  - Primary: Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) Department subscale. [10]
  - Secondary: SKAMP Attention subscale and the Permanent Product Measure of Performance (PERMP) for number of problems attempted and correctly answered.[10]
- Assessments: Efficacy measures were assessed at predose and at multiple time points post-dose (e.g., 1.5, 2.5, 5, 7.5, 10, 12, and 13 hours).[10][11]

## Conclusion

Both **lisdexamfetamine** and atomoxetine are effective treatments for ADHD in children and adolescents. However, this comparative analysis of data from head-to-head clinical trials and laboratory school studies indicates that **lisdexamfetamine** is associated with a faster onset of action, a more robust treatment response, and greater improvements in functional impairment, particularly in academic and social domains, when compared to atomoxetine.[5][6][12] The safety profiles of both medications are consistent with their respective drug classes, with **lisdexamfetamine** showing a typical stimulant-related adverse event profile and atomoxetine being associated with a different set of common side effects.[4][5] The choice of medication should be based on a comprehensive clinical evaluation of the individual patient's needs and a careful consideration of the potential benefits and risks of each treatment option.

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